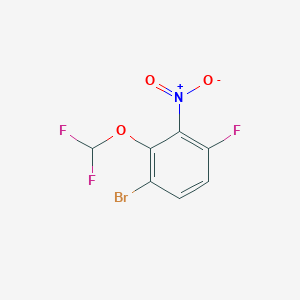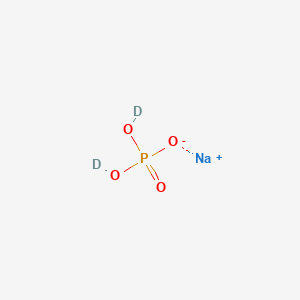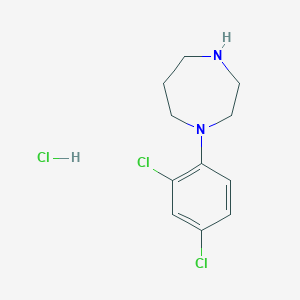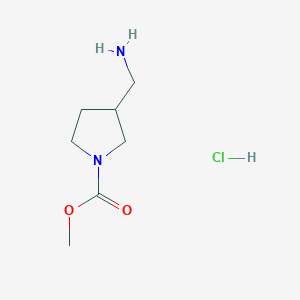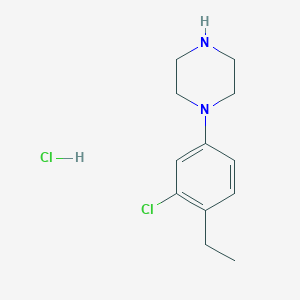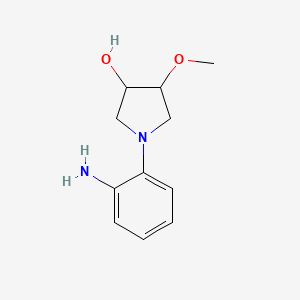
1-(2-Aminophenyl)-4-methoxypyrrolidin-3-ol
Vue d'ensemble
Description
1-(2-Aminophenyl)-4-methoxypyrrolidin-3-ol is a useful research compound. Its molecular formula is C11H16N2O2 and its molecular weight is 208.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Structural Insights
The scientific research surrounding "1-(2-Aminophenyl)-4-methoxypyrrolidin-3-ol" primarily focuses on its synthesis, structural characteristics, and potential applications in various fields, excluding direct drug usage and side effects. This compound and its derivatives exhibit significant relevance due to their structural uniqueness and potential biological activities.
Innovative Synthesis Approaches : A novel methodology has been developed for the synthesis of 2-arylpyrrolidine-1-carboxamides, which are structurally related to "this compound." This approach utilizes acid-catalyzed cyclization of ureas in the presence of 3-aminophenol, highlighting a cost-effective and high-yield route to obtain these compounds under mild conditions (Smolobochkin et al., 2017).
Antioxidant Activity of Derivatives : Research into the antioxidant properties of methoxy- and hydroxyl-substituted 2'-aminochalcones, which share a core structural similarity with "this compound," reveals significant antioxidant activities. These activities are attributed to the presence of aminophenol moieties, suggesting potential for therapeutic applications (Sulpizio et al., 2016).
Biomedical Applications : A polymer-drug conjugate incorporating a related compound demonstrates antimicrobial and antifungal activities, with potential use in drug delivery systems. This highlights the broader applicability of such molecules in creating advanced materials for biomedical applications (Damaceanu et al., 2012).
High-Spin Organic Polymers : A study on polyphenylenevinylene derivatives with pendant groups structurally akin to "this compound" has led to the development of high-spin organic polymers. These materials exhibit unique electronic properties, including reversible redox characteristics, and are soluble in common solvents, opening avenues for electronic and optoelectronic applications (Kurata et al., 2007).
Mécanisme D'action
Mode of Action
It is known that the compound interacts with its targets, leading to changes in cellular processes .
Biochemical Pathways
Related compounds have been found to impact pathways such as tryptophan, vitamin b6, and purine metabolism . These pathways play crucial roles in various biological processes, including protein synthesis, neurotransmitter production, and DNA replication.
Pharmacokinetics
These properties are critical for understanding the bioavailability of the compound, its distribution within the body, how it is metabolized, and how it is eliminated from the body .
Result of Action
Related compounds have been found to have various effects, such as inhibiting cellular proliferation at the g1 to s transition phase of the cell cycle .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-(2-Aminophenyl)-4-methoxypyrrolidin-3-ol. Factors such as temperature, pH, and the presence of other compounds can affect the stability and activity of the compound .
Analyse Biochimique
Biochemical Properties
1-(2-Aminophenyl)-4-methoxypyrrolidin-3-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with histone deacetylases, which are enzymes involved in the regulation of gene expression through the removal of acetyl groups from histone proteins . This interaction can lead to changes in chromatin structure and gene transcription. Additionally, this compound may interact with other proteins involved in cellular signaling pathways, further influencing cellular functions.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of histone deacetylases, leading to alterations in gene expression patterns . This modulation can affect various cellular processes, including cell proliferation, differentiation, and apoptosis. Furthermore, this compound may impact cellular metabolism by interacting with metabolic enzymes and influencing metabolic flux.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves its binding interactions with histone deacetylases, leading to enzyme inhibition . This inhibition results in increased acetylation of histone proteins, which can enhance gene transcription. Additionally, this compound may interact with other biomolecules, such as transcription factors and signaling proteins, further modulating cellular functions. These interactions can lead to changes in gene expression and cellular behavior.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and heat, may lead to gradual degradation. In terms of long-term effects, this compound has been observed to maintain its biological activity over extended periods, influencing cellular functions consistently.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exert beneficial effects, such as enhancing cellular functions and promoting cell survival . At higher doses, it may exhibit toxic or adverse effects, including cellular damage and apoptosis. Threshold effects have been observed, where the compound’s impact on cellular functions becomes more pronounced beyond a certain dosage level. These findings highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to influence the activity of enzymes involved in amino acid metabolism, such as tryptophan and tyrosine metabolism . These interactions can lead to changes in metabolite levels and metabolic flux, affecting overall cellular metabolism. Additionally, this compound may modulate the activity of enzymes in the tricarboxylic acid cycle, further influencing cellular energy production and metabolic homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound has been observed to interact with membrane transporters, facilitating its uptake into cells . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues is also influenced by its interactions with extracellular matrix components and cell surface receptors.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound has been found to localize primarily in the nucleus, where it interacts with histone deacetylases and other nuclear proteins . Additionally, it may be targeted to specific subcellular compartments through post-translational modifications and targeting signals. These localization patterns are essential for its role in regulating gene expression and cellular functions.
Propriétés
IUPAC Name |
1-(2-aminophenyl)-4-methoxypyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-15-11-7-13(6-10(11)14)9-5-3-2-4-8(9)12/h2-5,10-11,14H,6-7,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYCZXPLWUWBJLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CN(CC1O)C2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


